

# A Technical Guide to Azo-Resveratrol: Spectroscopic Data and Biological Activity

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## Compound of Interest

Compound Name: Azo-Resveratrol

Cat. No.: B583362

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## Abstract

**Azo-Resveratrol**, a synthetic analog of the naturally occurring polyphenol resveratrol, has garnered interest for its potential biological activities, particularly as a potent tyrosinase inhibitor. This technical guide provides a comprehensive overview of the available spectroscopic data for **Azo-Resveratrol**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside detailed experimental protocols for its synthesis and analysis. Furthermore, this document elucidates the signaling pathway associated with its mechanism of action as a tyrosinase inhibitor. The information is presented to support further research and development of **Azo-Resveratrol** and related compounds in the fields of medicine and cosmetics.

## Chemical Structure and Properties

**Azo-Resveratrol**, systematically named 5-((E)-(4-hydroxyphenyl)diazenyl)benzene-1,3-diol, is characterized by the replacement of the ethylene bridge in resveratrol with an azo (-N=N-) linkage. This structural modification significantly influences the molecule's electronic and biological properties.

Property	Value
IUPAC Name	5-((E)-(4-hydroxyphenyl)diazenyl)benzene-1,3-diol
Synonyms	Azo-Resveratrol
CAS Number	1393556-48-3
Molecular Formula	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	230.22 g/mol

## Spectroscopic Data

Detailed experimental spectroscopic data for **Azo-Resveratrol** is not widely available in the public domain. The following tables summarize the expected and reported spectroscopic characteristics based on the synthesis described by Song et al. (2012) and general principles of NMR and MS for azo compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts ( $\delta$ ) in ppm. Actual experimental values may vary based on solvent and instrument conditions.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **Azo-Resveratrol**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~9.5 - 10.5	br s	3H	Phenolic -OH
~7.7 - 7.9	d	2H	Ar-H (ortho to N=N on hydroxyphenyl ring)
~6.8 - 7.0	d	2H	Ar-H (meta to N=N on hydroxyphenyl ring)
~6.5 - 6.7	m	3H	Ar-H (dihydroxyphenyl ring)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **Azo-Resveratrol**

Chemical Shift ( $\delta$ , ppm)	Assignment
~160 - 165	C-OH (dihydroxyphenyl ring)
~155 - 160	C-OH (hydroxyphenyl ring)
~150 - 155	C-N (both aromatic rings)
~120 - 130	Ar-CH (hydroxyphenyl ring)
~105 - 115	Ar-CH (dihydroxyphenyl ring)

## Mass Spectrometry (MS)

Mass spectrometry data would be utilized to confirm the molecular weight of **Azo-Resveratrol**.

Table 3: Mass Spectrometry Data for **Azo-Resveratrol**

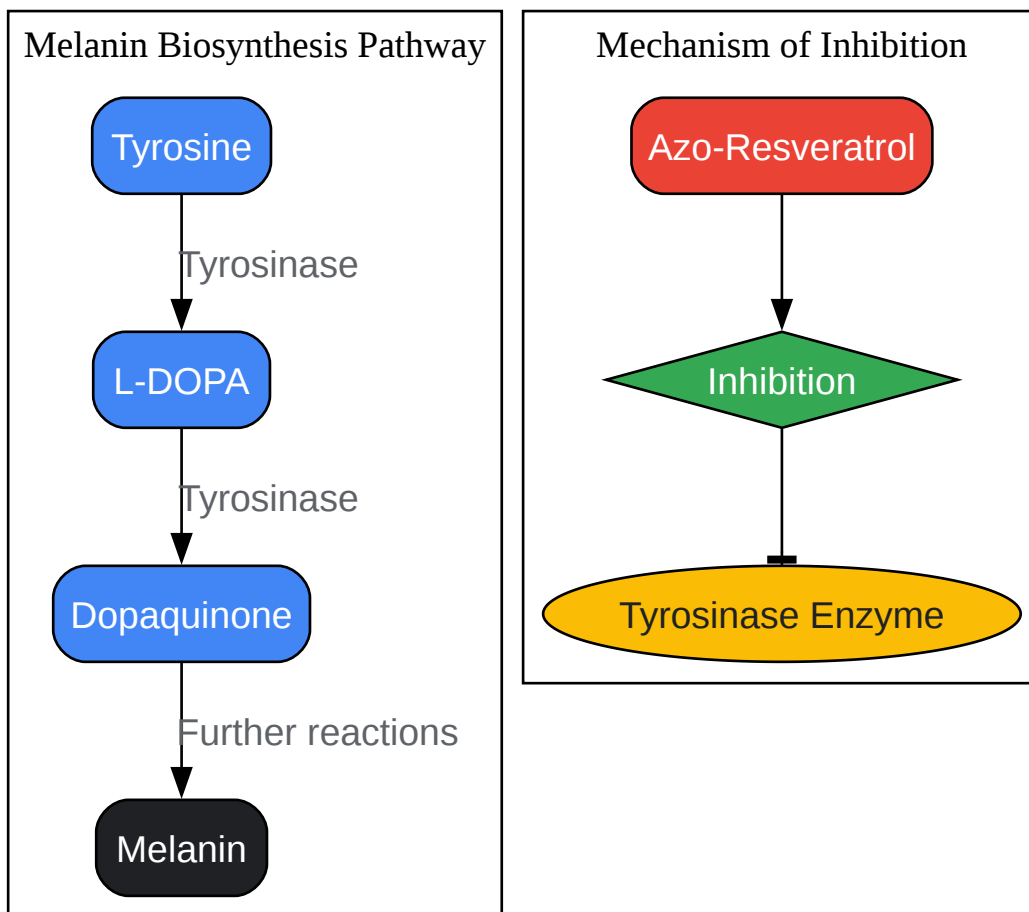
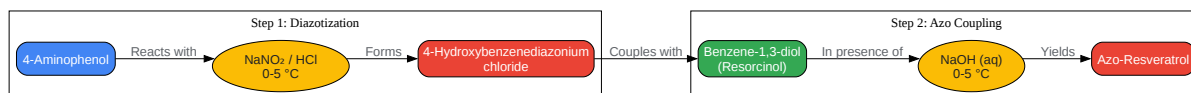
M/z (Da)	Ion
231.0764	$[\text{M}+\text{H}]^+$
229.0621	$[\text{M}-\text{H}]^-$

## Experimental Protocols

The following protocols are based on the synthetic and analytical methods reported for **Azo-Resveratrol** and analogous compounds.

## Synthesis of Azo-Resveratrol

The synthesis of **Azo-Resveratrol** is typically achieved through a diazotization reaction followed by an azo coupling.



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